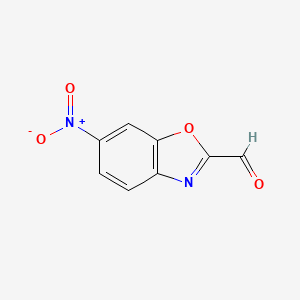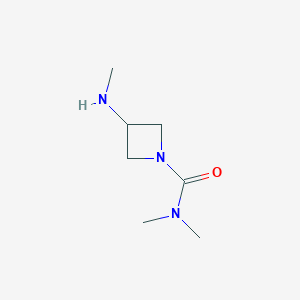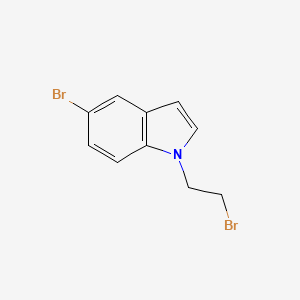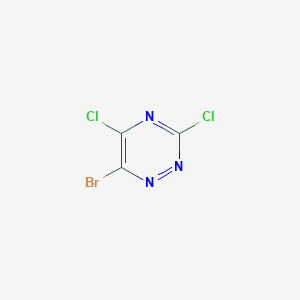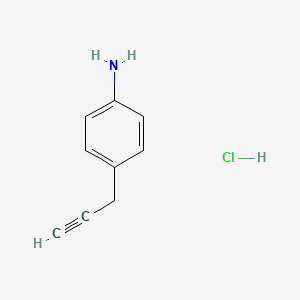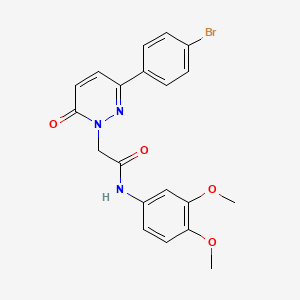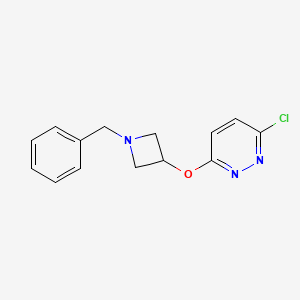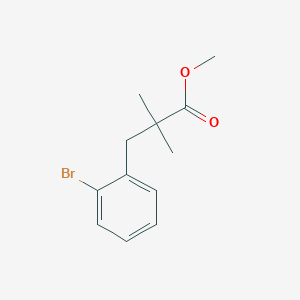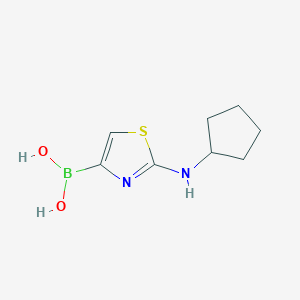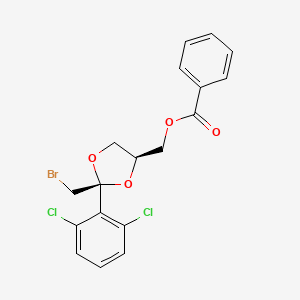
(Z)-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a bromomethyl group and a dichlorophenyl group attached to a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-BBD involves several steps, starting with the preparation of the dioxolane ring. The reaction typically involves the use of bromomethyl and dichlorophenyl precursors under controlled conditions to ensure the formation of the desired cis isomer. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of cis-BBD is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
cis-BBD undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-BBD has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antifungal properties and potential use in developing antifungal agents.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of cis-BBD involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The bromomethyl and dichlorophenyl groups play a crucial role in its antifungal activity by targeting specific molecular pathways involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Dichloroethene: Similar in having a cis configuration but differs in its chemical structure and applications.
cis-2-Butene: Another compound with a cis configuration, used in different industrial applications.
cisplatin: A platinum-based chemotherapy drug with a cis configuration, used in cancer treatment
Uniqueness of cis-BBD
cis-BBD is unique due to its specific structure, which includes a bromomethyl group and a dichlorophenyl group attached to a dioxolane ring. This unique structure imparts specific chemical properties and biological activities, making it valuable in antifungal research and other scientific applications .
Properties
Molecular Formula |
C18H15BrCl2O4 |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
[(2S,4S)-2-(bromomethyl)-2-(2,6-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(16-14(20)7-4-8-15(16)21)24-10-13(25-18)9-23-17(22)12-5-2-1-3-6-12/h1-8,13H,9-11H2/t13-,18-/m1/s1 |
InChI Key |
QIPVIAGUQMEWRE-FZKQIMNGSA-N |
Isomeric SMILES |
C1[C@H](O[C@](O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


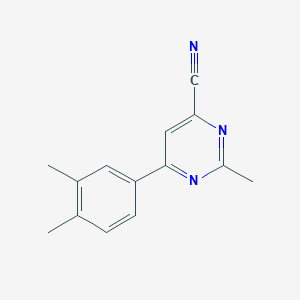
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

